molecular formula C15H11N B189431 1-Phenylisoquinoline CAS No. 3297-72-1

1-Phenylisoquinoline

Katalognummer B189431
CAS-Nummer: 3297-72-1
Molekulargewicht: 205.25 g/mol
InChI-Schlüssel: LPCWDYWZIWDTCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

The molecular structure of 1-Phenylisoquinoline consists of a benzene ring fused to a pyridine ring, forming benzo[c]pyridine . It has a molar refractivity of 66.8±0.3 cm³ and a polarizability of 26.5±0.5 10^-24 cm³ .


Physical And Chemical Properties Analysis

1-Phenylisoquinoline has a density of 1.1±0.1 g/cm³, a boiling point of 347.6±11.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C. It has an enthalpy of vaporization of 56.9±3.0 kJ/mol and a flash point of 152.2±12.0 °C .

Wissenschaftliche Forschungsanwendungen

Antiallergic Activity

1-Phenylisoquinoline compounds have demonstrated potential antiallergic activity. They inhibit antigen-induced wheal formation in rat passive cutaneous anaphylaxis and histamine release from passively sensitized guinea pig lung slices. These derivatives also inhibit cyclic nucleotide phosphodiesterase, suggesting a possible mechanism of action (Georgiev et al., 1979).

Insecticidal Properties

Dopamine 1-phenylisoquinoline derivatives exhibit larvicidal activity against Culex quinquefasciatus larvae. The presence of a substituent on carbon 1 is crucial for this activity, indicating the potential for developing novel insecticidal compounds from 1-phenylisoquinoline structures (Quevedo et al., 2012).

Synthesis of Derivatives

A new approach for the synthesis of 1-methyl-3-phenylisoquinoline derivatives involves heating polyphosphate ester with oximes derived from 3,4-diphenylbut-3-en-2-one derivatives. This method yields 1-methyl-3-phenylisoquinoline derivatives with various substituents, confirmed by NMR spectroscopy and elemental analysis (Niemczak et al., 2015).

Antitumor Activity

3-Arylisoquinolin-1(2H)-ones, which are bioisosteres of certain clinical trial drugs for cancer treatment, have been synthesized and tested for in vitro antitumor activity against human tumor cell lines. The structure-activity relationship studies led to the synthesis of potent 3-arylquinolin-2(1H)-ones (Cheon et al., 1999).

Electroluminescence Properties

1-Phenylisoquinolinyliridium complexes have been synthesized and used in organic light-emitting devices (OLEDs). These complexes show distinct differences in their photophysical and electroluminescence properties, such as emission wavelengths and phosphorescent lifetimes, making them suitable for diverse OLED applications (Li et al., 2005).

Local Anesthetic Activity and Acute Toxicity

1-Aryltetrahydroisoquinoline alkaloid derivatives have been synthesized and studied for their local anesthetic activity and acute toxicity. These derivatives exhibit high local anesthetic activity and vary in toxicity, indicating potential for further development as anesthetics (Azamatov et al., 2023).

Protecting-Group-Free Synthesis

A protecting-group-free method has been developed for synthesizing 1-phenylisoquinolin-4-ols, involving intramolecular thermal cyclization. This method offers a straightforward approach to synthesizing these compounds with various substituents (Chen et al., 2017).

Safety And Hazards

1-Phenylisoquinoline is classified as having acute toxicity when ingested (Category 4, H302), causing skin irritation (Category 2, H315), causing serious eye damage (Category 1, H318), and may cause respiratory irritation (Category 3, H335) .

Eigenschaften

IUPAC Name

1-phenylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCWDYWZIWDTCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20186613
Record name Isoquinoline, 1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20186613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194946
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-Phenylisoquinoline

CAS RN

3297-72-1
Record name Isoquinoline, 1-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003297721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoquinoline, 1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20186613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Phenylisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Chloro-isoquinoline (28.8 g, 0.176 mol), phenylboronic acid (25.7 g 0.211 mol), triphenylphosphine (4.6 g 17.6 mmol), palladium acetate (0.99 g 4.4 mmol) and 2M solution of potassium carbonate (65.7 g 0.475 mol) were added to 270 ml of dimethoxyethane. This mixture was stirred at reflux for 17 hrs. The mixture was then cooled and the aqueous layer was separated from the organic layer. The aqueous extraction was then extracted with ethyl acetate. The combined organic extractions were then extracted with brine and dried over magnesium sulfate. The solvent was then evaporated to give a liquid which was then purified by Kugelhor distillation at 220° C. @1200 microns to yield 35 g (96.9%) of 1-phenylisoquinoline.
Name
2-Chloro-isoquinoline
Quantity
28.8 g
Type
reactant
Reaction Step One
Quantity
25.7 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
65.7 g
Type
reactant
Reaction Step One
Quantity
0.99 g
Type
catalyst
Reaction Step One
Quantity
270 mL
Type
solvent
Reaction Step One
Yield
96.9%

Synthesis routes and methods II

Procedure details

In a 100 ml-three-necked flask, 3.04 g (24.9 mmole) of phenylboronic acid (made by Tokyo Kasei), 4.0 g of (25.0 mmole) of 1-chloroisoquinoline, 25 ml of toluene, 12.5 ml of ethanol and 25 ml of 2M-sodium carbonate aqueous solution were placed and stirred at room temperature under nitrogen stream, and 0.98 g (0.85 mmole) of tetrakis(triphenylphosphine)palladium (0) was added thereto. Thereafter, reflux under stirring was performed for 8 hours under nitrogen stream. After completion of the reaction, the reaction product was cooled and extracted by addition of cold water and toluene. The organic layer was washed with saline water and dried on magnesium sulfate, followed by removal of the solvent under a reduced pressure to provide dry solid. The residue was purified by silica gel column chromatography (eluent: chloroform/methanol 10/1) to obtain 2.20 g (yield=43.0%) of 1-phenylisoquinoline. FIG. 7 shows a 1H-NMR spectrum of a solution of the compound in heavy chloroform.
Quantity
3.04 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.98 g
Type
catalyst
Reaction Step Five
Quantity
12.5 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

3.0 g of 1-chloro-isoquinoline (18 mmmol), 2.7 g of Phenyl boronic acid (21 mmol), 1.6 g of tetrakis-triphenylphosphine palladium (0.8 mmol %), and 2.9 g of potassium carbonate (21 mmol) were added into 100 ml of reaction bowl, and 50 ml of ethylene glycol-dimethyl ether as distilled solvent was added thereto under the flow of nitrogen, and then the reaction was performed in reflux at 90° C. for 12 hr. The mixture was cooled to room temperature, extracted by chloroform and distilled water, and then, separated by silica gel column chromatography (chloroform:hexane=1:3), to obtain 3.32 g of 1-phenyl-isoquinoline (yield: 90%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis-triphenylphosphine palladium
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
ethylene glycol dimethyl ether
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenylisoquinoline
Reactant of Route 2
1-Phenylisoquinoline
Reactant of Route 3
Reactant of Route 3
1-Phenylisoquinoline
Reactant of Route 4
Reactant of Route 4
1-Phenylisoquinoline
Reactant of Route 5
Reactant of Route 5
1-Phenylisoquinoline
Reactant of Route 6
Reactant of Route 6
1-Phenylisoquinoline

Citations

For This Compound
1,330
Citations
Y Kuramochi, O Ishitani - Inorganic chemistry, 2016 - ACS Publications
An Ir(III) complex with 1-phenylisoquinoline (piq) ligands [Ir(piq) 2 (dmb)] + (Ir, dmb = 4,4′-dimethyl-2,2′-bipyridine) exhibited strong absorption in the visible region, and the lifetime of …
Number of citations: 105 pubs.acs.org
R Quevedo, E Baquero, ML Quiñones - Natural product research, 2012 - Taylor & Francis
The larvicidal potential of several dopamine 1-phenylisoquinoline derivatives against Culex quinquefasciatus third instar larvae was investigated in a rational search for insecticides. …
Number of citations: 12 www.tandfonline.com
H Zhang, Y Xu, Z Chen, S Chen, R Liu, WY Wong - Iscience, 2021 - cell.com
… Herein, three Ir(III) phosphors in which the cyclometalated ligand 1-phenylisoquinoline-4-carbonitrile (piq-CN) is functionalized with the cyano, tert-butyl, and dimethyl groups are …
Number of citations: 10 www.cell.com
Z Hu, Y Wang, D Shi, H Tan, X Li, L Wang, W Zhu… - Dyes and …, 2010 - Elsevier
Heteroleptic cyclometalated platinum (II) complexes bearing diarylamino-functionalized 1-phenylisoquinoline derivatives as primary ligand and acetyl acetonate as ancillary ligand were …
Number of citations: 38 www.sciencedirect.com
M Zhu, Y Li, B Jiang, S Gong, H Wu, J Qin, Y Cao… - Organic …, 2015 - Elsevier
… The rational incorporation of charge-transporting moieties into the sphere of 1-phenylisoquinoline-based iridium(III) core is demonstrated as a simple and effective approach to develop …
Number of citations: 22 www.sciencedirect.com
A McCoubrey, DW Mathieson - Journal of the Chemical Society …, 1949 - pubs.rsc.org
… Nitration of 1-phenylisoquinoline yielded a dinitro-derivative which on the basis of the … Instead of the 1-phenylisoquinoline claimed by these authors, however, there was obtained …
Number of citations: 17 pubs.rsc.org
T Kametani, H Sugi, H Yagi, K Fukumoto… - Journal of the Chemical …, 1970 - pubs.rsc.org
The absolute configurations of (1R,4R)-1,2,3,4-tetrahydro-4-hydroxy-6-methoxy-2-methyl-1-phenylisoquinoline (XIa) and its epimer, which were synthesised by cyclisation of D-(+)-2-…
Number of citations: 5 pubs.rsc.org
J Sun, H Wang, T Yang, X Zhang, J Li, T Zhang, Y Wu… - Dyes and …, 2016 - Elsevier
A series of triple-color hyperbranched polymers based on poly(9,9-dioctylfluorene) (PF) were designed and synthesized, in which phosphorescent tris(1-phenylisoquinoline)iridium(Ш) (…
Number of citations: 14 www.sciencedirect.com
B Liang, L Wang, X Zhu, H Shi, J Peng… - Journal of Organometallic …, 2009 - Elsevier
A series of new heteroleptic iridium complexes bearing fluorenyl-modified 1-phenylisoquinoline as the first ligand and different ancillary ligands has been prepared and characterized. …
Number of citations: 7 www.sciencedirect.com
EO Platonova, AP Pushkarev, VA Ilichev… - Russian Journal of …, 2017 - Springer
… The six-membered fragment of the 1-phenylisoquinoline ligand was similarly disordered over two positions with the population ratio ~0.75 : 0.25. The crystal structure of complex I …
Number of citations: 9 link.springer.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.